2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride
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Overview
Description
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups, and an acetamide moiety.
Preparation Methods
The synthesis of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-6-methylpyridin-2-amine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chloro-6-methylpyridin-2-amine is reacted with chloroacetyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride can be compared with other similar compounds such as:
2-chloro-N-(6-chloro-benzothiazol-2-yl)-acetamide: This compound has a benzothiazole ring instead of a pyridine ring, which may result in different biological activities.
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
Properties
CAS No. |
2703779-77-3 |
---|---|
Molecular Formula |
C8H9Cl3N2O |
Molecular Weight |
255.5 |
Purity |
95 |
Origin of Product |
United States |
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